Product packaging for Pipazethate Hydrochloride(Cat. No.:CAS No. 14056-67-8)

Pipazethate Hydrochloride

Cat. No.: B079067
CAS No.: 14056-67-8
M. Wt: 436.0 g/mol
InChI Key: FEUBUXUFKHXRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pipazethate hydrochloride is a potent, non-narcotic antitussive (cough-suppressing) agent belonging to the piperazinyl-ethoxyethyl pyridobenzothiazine class. Its primary research value lies in its unique dual mechanism of action: it acts as a peripheral agent by anesthetizing the stretch receptors of the lung parenchyma and alveolar walls, and it exerts a central effect by directly suppressing the cough center in the medulla oblongata. This distinct profile makes it an invaluable pharmacological tool for studying cough reflex pathways, differentiating central versus peripheral mechanisms of antitussive action, and for comparative efficacy studies against opioid and other non-opioid cough suppressants.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26ClN3O3S B079067 Pipazethate Hydrochloride CAS No. 14056-67-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUBUXUFKHXRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2167-85-3 (Parent)
Record name Pipazethate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80930876
Record name 2-[2-(Piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14056-67-8, 6056-11-7
Record name 10H-Pyrido[3,2-b][1,4]benzothiazine-10-carboxylic acid, 2-[2-(1-piperidinyl)ethoxy]ethyl ester, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14056-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipazethate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6056-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipazethate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(Piperidin-1-yl)ethoxy)ethyl 10H-pyrido(3,2-b)(1,4)benzothiazine-10-carboxylate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014056678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theratuss
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(Piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pipazetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPAZETHATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757GN3W2CZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Molecular Mechanism of Action of Pipazethate Hydrochloride

Elucidation of Central Antitussive Action

The principal antitussive effect of pipazethate (B1678394) hydrochloride originates from its action on the central nervous system (CNS). nih.gov It modulates the cough reflex at the level of the brainstem, specifically targeting the medullary cough center. juniperpublishers.com

Modulation of Medullary Cough Center Excitability

Pipazethate hydrochloride suppresses the cough reflex by inhibiting the excitability of the cough center located in the medulla oblongata. nih.gov This region of the brainstem is responsible for integrating afferent signals from cough receptors in the airways and generating the efferent signals that produce a cough. gosset.ai By acting centrally on the medullary cough center, this compound effectively reduces the frequency and intensity of coughing. patsnap.com The central mechanism of action is a key feature that distinguishes it from peripherally acting antitussives.

The cough reflex arc involves sensory afferent pathways, a central processing unit in the medulla, and motor efferent pathways. teachmephysiology.commrmjournal.org this compound's central action is focused on the processing unit, thereby dampening the entire reflex.

Neurotransmitter System Interactions Underlying Central Effects

The central antitussive action of this compound is believed to be mediated through its interaction with specific neurotransmitter systems. Research indicates that the sigma-1 receptor is a primary target for pipazethate. nih.gov Furthermore, there is evidence to suggest that this compound may act as a GABA (gamma-aminobutyric acid) antagonist. patsnap.comdrugbank.com

The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is involved in the modulation of various neurotransmitter systems, including glutamatergic signaling. nih.govnih.gov Agonism at the sigma-1 receptor has been shown to produce antitussive effects, suggesting that this receptor plays a role in the central regulation of the cough reflex. nih.gov The high concentration of sigma-1 receptors in the nucleus tractus solitarius (NTS), a key relay center for cough afferents in the brainstem, supports its potential role as a "gate" for the cough reflex. nih.gov

The GABAergic system is a major inhibitory system in the CNS, and GABAergic pathways are known to modulate the cough reflex. nih.gov The potential for pipazethate to act as a GABA antagonist suggests a complex mechanism, as GABA agonists are generally considered to have antitussive properties. nih.govnih.gov It is possible that pipazethate's interaction with the GABAergic system is nuanced, potentially involving specific receptor subtypes or indirect modulatory effects that ultimately contribute to cough suppression.

Investigation of Peripheral Pharmacological Activities

Peripheral Neural Receptor Modulation in Respiratory Passages

This compound is thought to modulate the activity of peripheral neural receptors in the respiratory passages. nih.gov This action can reduce the sensitivity of the airways to irritants that would normally trigger a cough. patsnap.com The cough reflex is initiated by the stimulation of various types of sensory nerve fibers in the airways, including rapidly adapting stretch receptors (RARs), slowly adapting stretch receptors (SARs), and C-fibers, which respond to mechanical and chemical stimuli. teachmephysiology.comderangedphysiology.com By modulating these peripheral neural pathways, pipazethate can decrease the afferent signals sent to the medullary cough center.

Local Anesthetic Contributions to Cough Suppression

This compound also possesses a mild local anesthetic effect. nih.govnih.gov This local anesthetic action can further contribute to its antitussive effect by numbing the sensory nerve endings in the respiratory tract, making them less responsive to cough-inducing stimuli. nih.gov This peripheral action complements its central mechanism, providing a dual approach to cough suppression.

Receptor-Level Binding and Functional Characterization

The molecular mechanism of this compound's action is intrinsically linked to its binding affinity for specific receptors. The most well-characterized interaction is with the sigma-1 receptor.

Pipazethate binds to the sigma-1 receptor with a reported IC50 value of 190 nM. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. This binding affinity underscores the significance of the sigma-1 receptor in the pharmacological profile of pipazethate. The functional consequence of this binding is likely a modulation of the receptor's activity, which in turn influences downstream signaling pathways involved in the cough reflex.

While the interaction with the sigma-1 receptor is a key finding, a comprehensive receptor binding profile for this compound across a wider range of receptors would provide a more complete understanding of its pharmacological effects and potential off-target activities.

Interactive Data Table: Receptor Binding Profile of this compound

ReceptorBinding Affinity (IC50)Functional ActivityReference
Sigma-1190 nMNot definitively characterized nih.gov
GABA ReceptorNot specifiedAntagonist (putative) patsnap.comdrugbank.com

Interactive Data Table: Pharmacological Actions of this compound

Pharmacological ActionLocationMechanism
Central AntitussiveMedullary Cough CenterInhibition of excitability
Peripheral AntitussiveRespiratory PassagesModulation of neural receptors
Local AnestheticRespiratory TractNumbing of sensory nerve endings
BronchodilatorAirwaysReduction of airway resistance

Sigma-1 Receptor Affinity and Binding Dynamics

Research into the molecular targets of this compound has identified the sigma-1 receptor as a significant binding site. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of various signaling pathways. While specific kinetic binding studies detailing the association and dissociation rates of pipazethate at the sigma-1 receptor are not extensively documented in publicly available literature, its affinity has been quantified.

Interactive Data Table: Sigma-1 Receptor Binding Affinity of Pipazethate

CompoundReceptorBinding Affinity (Ki)
PipazethateSigma-1Data not available

The interaction with the sigma-1 receptor is thought to contribute to the central antitussive effects of pipazethate. Agonism at the sigma-1 receptor has been shown to inhibit cough, and it is plausible that pipazethate exerts its therapeutic action, at least in part, through this pathway. nih.gov

Gamma-Aminobutyric Acid (GABA) Receptor Antagonistic Properties

Pipazethate has been identified as a potent antagonist of the Gamma-Aminobutyric Acid (GABA) receptor. medchemexpress.com GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptor, are ligand-gated ion channels that mediate neuronal inhibition. nih.gov

By acting as an antagonist, pipazethate likely inhibits the action of GABA, leading to a reduction in the inhibitory signaling that can influence the cough reflex. medchemexpress.comnih.gov This antagonism would result in a state of decreased inhibition within the neural circuits of the cough center, contributing to the suppression of the cough reflex.

Interactive Data Table: GABA Receptor Interaction of Pipazethate

CompoundReceptorAction
PipazethateGABAPotent Antagonist medchemexpress.com

Bronchodilatory Activity and Airway Resistance Modulation

In addition to its central antitussive effects, this compound has been reported to possess bronchodilatory properties. This action is attributed to its ability to relax the smooth muscle of the bronchioles, thereby increasing the diameter of the airways. nih.gov The relaxation of airway smooth muscle leads to a decrease in airway resistance, which can be beneficial in conditions where bronchoconstriction contributes to cough. nih.govnih.gov

The precise molecular mechanism underlying the bronchodilatory effect of pipazethate and its direct impact on airway resistance have not been extensively elucidated in recent literature. However, this dual action of central cough suppression and peripheral bronchodilation suggests a comprehensive approach to cough management.

Identification of Non-Opioid Pathways in Antitussive Efficacy

The antitussive efficacy of this compound is fundamentally distinguished by its operation through non-opioid pathways. This is a critical aspect of its pharmacological profile, as it avoids the side effects commonly associated with opioid-based antitussives, such as sedation, constipation, and the potential for dependence. pharmacologymentor.com

The primary non-opioid mechanism identified is its action on the medullary cough center. nih.govpatsnap.com Pipazethate is thought to modulate neurotransmitter activity within this central processing unit for the cough reflex, thereby reducing its sensitivity to afferent stimuli from the respiratory tract. patsnap.com The involvement of the sigma-1 receptor, as discussed, represents a key component of this non-opioid central mechanism. nih.gov Furthermore, its antagonistic activity at GABA receptors provides another distinct non-opioid pathway through which it can exert its antitussive effects. medchemexpress.com

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Pipazethate Hydrochloride Analogs

Structural Class and Core Pyrido[3,2-b]nih.govresearchgate.netbenzothiadiazine Scaffold Analysis

Pipazethate (B1678394) hydrochloride is chemically known as 2-(2-piperidinoethoxy)ethyl 10H-pyrido[3,2-b] nih.govresearchgate.netbenzothiazine-10-carboxylate hydrochloride. Its core structure is the tetracyclic 10H-pyrido[3,2-b][1,4]benzothiadiazine ring system. This scaffold is a member of the broader class of azaphenothiazines, which are phenothiazine (B1677639) derivatives where one of the benzene (B151609) rings is replaced by a pyridine (B92270) ring.

The pyrido[3,2-b][1,4]benzothiadiazine scaffold is characterized by a tricyclic system consisting of a pyridine ring fused to a benzothiazine moiety. The thiazine (B8601807) ring, containing a sulfur and a nitrogen atom, imparts a characteristic folded or "butterfly" conformation to the molecule, although the degree of this folding can be influenced by substituents. The presence of the pyridine ring nitrogen atom (at position 1) distinguishes it from the more common phenothiazines and is a key feature in the analysis of its SAR.

The core scaffold presents several points for chemical modification, including the nitrogen atom of the thiazine ring (position 10), the pyridine ring, and the benzene ring. Modifications at these positions can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Comparative Analysis with Related 1-Azaphenothiazine Derivatives

The 1-azaphenothiazines, including pipazethate, represent a class of compounds that have been investigated for a variety of biological activities. A comparative analysis with other derivatives within this class reveals key structural features that modulate their activity, particularly their affinity for the sigma-1 receptor.

Phenothiazine derivatives have been shown to possess high affinity for the sigma-1 receptor. nih.gov The introduction of a nitrogen atom into one of the benzene rings to form a 1-azaphenothiazine can alter the electronic properties and hydrogen bonding capacity of the molecule, thereby influencing its interaction with the receptor.

Key points of comparison include:

The nature of the substituent at the thiazine nitrogen (N-10): In many biologically active phenothiazines and azaphenothiazines, this position is substituted with an alkylamino side chain. The length and nature of this chain are critical for activity. For instance, a three-carbon chain between the nitrogen at position 10 and a terminal amino group is often optimal for neuroleptic activity in phenothiazines.

The basicity of the terminal amino group: The pKa of the terminal amine in the side chain is crucial for its ionization state at physiological pH, which affects receptor binding and cellular uptake.

The table below provides a hypothetical comparative analysis of the sigma-1 receptor binding affinity for different 1-azaphenothiazine derivatives, illustrating the potential impact of structural modifications.

CompoundN-10 Side ChainAromatic Ring SubstituentSigma-1 Ki (nM) (Hypothetical)
Pipazethate Analog 1-COO(CH2)2O(CH2)2-piperidineH50
1-Azaphenothiazine A-(CH2)3-N(CH3)22-Cl15
1-Azaphenothiazine B-(CH2)2-N(CH3)2H80
1-Azaphenothiazine C-(CH2)3-piperidineH25

Elucidation of Structural Determinants for Sigma-1 Receptor Binding

The sigma-1 receptor is a unique intracellular protein with a complex binding pocket that can accommodate a wide variety of structurally diverse ligands. For phenothiazine and azaphenothiazine derivatives, several structural features are considered important for high-affinity binding:

A basic nitrogen atom: A protonatable amino group is a common feature of high-affinity sigma-1 receptor ligands. This nitrogen is thought to interact with an acidic residue, such as aspartate or glutamate, within the receptor's binding site.

A hydrophobic core: The tricyclic scaffold of azaphenothiazines provides a large, rigid, and hydrophobic structure that can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

A specific distance between the basic nitrogen and the hydrophobic core: The length and conformation of the side chain at the N-10 position are critical to correctly position the terminal basic amine for interaction with the receptor.

Aromatic interactions: The aromatic rings of the azaphenothiazine nucleus can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine in the binding site.

The ester linkage in the side chain of pipazethate introduces a degree of flexibility and polarity that is not present in simple alkylamino chains, which could influence its binding mode and affinity for the sigma-1 receptor.

Development and Validation of QSAR Models for Pharmacological Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For sigma-1 receptor ligands, QSAR studies have been employed to identify key physicochemical descriptors that govern their binding affinity.

A typical QSAR study for pipazethate analogs would involve the following steps:

Data Set Selection: A series of pipazethate analogs with experimentally determined sigma-1 receptor binding affinities would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each analog, including:

Topological descriptors: Molecular connectivity indices, shape indices.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Steric descriptors: Molar refractivity, van der Waals volume.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques. This includes cross-validation (e.g., leave-one-out) and prediction of the activity of a set of compounds not used in the model development.

A hypothetical QSAR equation for the sigma-1 binding affinity of pipazethate analogs might look like:

pKi = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Weight)

Where pKi is the negative logarithm of the binding affinity, and β are the regression coefficients for the respective descriptors. Such a model could then be used to predict the binding affinity of new, unsynthesized analogs.

Impact of Substituent Modifications on Biological Activities

Modifications to the structure of pipazethate can have a profound impact on its biological activities. The following table summarizes the likely effects of various substituent modifications based on general principles of SAR for related compounds.

Modification SiteSubstituent TypeExpected Impact on Sigma-1 AffinityRationale
N-10 Side Chain Change in chain lengthA shorter or longer chain may decrease affinity.Optimal distance between the tricyclic core and the basic nitrogen is crucial for receptor fit.
Replacement of ester with an ether or alkyl chainMay increase or decrease affinity depending on conformational effects.Alters the flexibility and polarity of the side chain.
Modification of the terminal amine (e.g., pyrrolidine (B122466) for piperidine)Can affect affinity and selectivity.The size and basicity of the terminal amine influence its interaction with the receptor.
Aromatic Rings Introduction of electron-withdrawing groups (e.g., Cl, CF3)May increase affinity.Can enhance hydrophobic and electronic interactions with the receptor.
Introduction of electron-donating groups (e.g., OCH3, CH3)May have a variable effect.Can alter the electronic distribution and steric profile of the molecule.

Systematic modifications of the pipazethate structure and subsequent biological testing are necessary to build a comprehensive SAR profile and to design new analogs with improved potency and selectivity for the sigma-1 receptor.

Pharmacokinetic Research and Disposition Studies of Pipazethate Hydrochloride

Absorption Kinetics and Intestinal Permeability Investigations

The absorption of a drug following oral administration is a critical determinant of its bioavailability. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal epithelium. As pipazethate (B1678394) is administered as a hydrochloride salt, it is expected to have good aqueous solubility, which is a favorable characteristic for dissolution.

Distribution Profile Across Biological Compartments

Once absorbed into the systemic circulation, a drug distributes to various tissues and organs. The extent of distribution is influenced by the drug's physicochemical properties, plasma protein binding, and regional blood flow.

Systemic Distribution and Tissue Uptake

There is a lack of specific data from tissue distribution studies for pipazethate hydrochloride in the public domain. Generally, drugs with a certain degree of lipophilicity tend to distribute more extensively into tissues. The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body. Without specific studies, the Vd for this compound remains undetermined.

Blood-Brain Barrier Permeation Studies

This compound is known to act centrally on the medullary cough center. juniperpublishers.com For a drug to exert its effects on the central nervous system (CNS), it must cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

The ability of pipazethate to act as a central antitussive strongly implies that it can permeate the BBB. The structural characteristics that likely facilitate this passage include a suitable degree of lipid solubility and a relatively low molecular weight. However, specific studies quantifying the rate and extent of this compound's penetration across the BBB are not available in the reviewed scientific literature.

Hepatic Biotransformation Pathways and Cytochrome P450 Enzyme Interactions

The liver is the primary site of metabolism for many drugs, a process also known as biotransformation. This process typically involves two phases of reactions: Phase I (functionalization) and Phase II (conjugation), which aim to convert the drug into more water-soluble metabolites that can be easily excreted. nih.gov

The specific metabolic pathways for this compound have not been extensively elucidated in the available literature. It is plausible that it undergoes hydrolysis of its ester group, a common metabolic reaction for ester-containing drugs. Other potential Phase I reactions could include oxidation, reduction, and hydroxylation, likely mediated by the cytochrome P450 (CYP) enzyme system. nih.gov

The cytochrome P450 system is a superfamily of enzymes responsible for the metabolism of a vast number of drugs. nih.gov The specific CYP isozymes involved in the metabolism of this compound have not been identified in the reviewed literature. Knowledge of which CYP enzymes metabolize a drug is critical for predicting and understanding potential drug-drug interactions. nih.gov For instance, co-administration of a drug that is a substrate of a particular CYP enzyme with an inhibitor or inducer of that same enzyme can lead to altered plasma concentrations of the drug, potentially affecting its efficacy and safety. aumet.com

Elimination Kinetics and Excretion Routes

The elimination of a drug and its metabolites from the body is the final step in its pharmacokinetic journey. This process primarily occurs through the kidneys (renal excretion) and the liver (biliary excretion into feces). nih.gov

Specific studies detailing the elimination kinetics, such as the elimination half-life and clearance rate of this compound, are not available in the public literature. However, it has been reported that the therapeutic action of pipazethate lasts for 4 to 6 hours, which provides an indirect indication of its elimination rate from the body. sapub.org Drugs with a shorter duration of action are generally eliminated more quickly.

The primary routes of excretion for this compound and its metabolites have not been definitively established. It is likely that the metabolites, being more water-soluble than the parent drug, are primarily excreted via the kidneys in the urine. Some portion of the drug or its metabolites might also be eliminated through the bile and subsequently in the feces.

Preclinical Pharmacological Investigations and Emerging Biological Activities of Pipazethate Hydrochloride

In Vivo Antitussive Efficacy Models and Comparative Pharmacodynamics

The evaluation of antitussive drugs relies on established animal models that can simulate the cough reflex. These models are crucial for determining the efficacy and pharmacological profile of new and existing compounds.

A standard and widely utilized method for inducing cough in preclinical studies is the citric acid-induced cough model, often employed in guinea pigs. sums.ac.irnih.govnih.gov In this model, conscious and unrestrained animals are exposed to an aerosolized solution of citric acid, which acts as a tussive agent, reliably inducing a coughing response. nih.govnih.gov Researchers can then quantify the antitussive effect of a test compound by measuring the reduction in the number of coughs following its administration. sums.ac.irnih.gov This methodology allows for the assessment of a drug's ability to suppress the cough reflex. nih.gov

Pipazethate (B1678394) hydrochloride is known to act centrally on the medullary cough center to exert its antitussive effects. patsnap.compatsnap.com While its mechanism is established, specific, publicly available preclinical studies detailing its efficacy within the citric acid-induced cough model are limited.

To contextualize the efficacy of a potential antitussive, its performance is typically benchmarked against established agents. Codeine, an opioid analgesic, is a classic and commonly used comparator in preclinical cough research due to its well-documented cough-suppressing properties. sums.ac.irnih.gov Comparative studies often measure parameters such as the ED50 (the dose required to produce a 50% reduction in cough) to determine relative potency. nih.gov

While Pipazethate hydrochloride has been studied for its antitussive activity, direct, quantitative comparisons of its efficacy against codeine in standardized animal models like the citric acid challenge in guinea pigs are not extensively detailed in available scientific literature. researchgate.netnih.gov Such benchmarking is essential for establishing the therapeutic potential of an antitussive agent relative to the standard of care.

Radiopharmaceutical Development and Imaging Applications

Beyond its role as an antitussive, Pipazethate has been investigated as a molecule for the development of radiopharmaceuticals, particularly for tumor imaging. This involves labeling the compound with a radionuclide and evaluating its biological distribution.

Pipazethate has been successfully radiolabeled with Technetium-99m (99mTc), a preferred radionuclide in nuclear medicine due to its favorable physical properties, including a 6-hour half-life and low gamma energy emission (140 keV). The labeling process involves the reduction of 99mTc-pertechnetate using a reducing agent, typically stannous chloride dihydrate (SnCl2·2H2O), to facilitate the formation of a stable complex with Pipazethate.

The optimization of the radiochemical yield (RCY) is a critical step. Studies have shown that the RCY of the 99mTc-Pipazethate complex (99mTc-Pip) is dependent on several factors, including the amounts of Pipazethate and the reducing agent, the pH of the reaction medium, and the incubation time and temperature. A maximum RCY of 96.5% was achieved under optimized conditions.

Table 1: Optimization of Radiochemical Yield for 99mTc-Pipazethate This table is interactive and can be sorted by clicking on the headers.

Parameter Studied Variable Range Optimal Condition Resulting RCY (%)
Pipazethate Amount 50-300 µg 200 µg 96.5
SnCl₂·2H₂O Amount 50-300 µg 150 µg 96.5
pH 3-9 7 96.5
Incubation Time 5-60 min 30 min 96.5
Incubation Temperature Room Temp - 100°C Room Temperature 96.5

Biodistribution studies are essential to determine where a radiolabeled compound accumulates in the body. Following the successful labeling of Pipazethate with 99mTc, its distribution was evaluated in Swiss albino mice bearing solid tumors induced by Ehrlich Ascites Carcinoma (EAC).

The 99mTc-Pipazethate complex demonstrated a significant ability to localize in tumor tissue. The uptake in the tumor was notably high, reaching 13% of the injected dose per gram of tissue at 30 minutes post-injection. This resulted in a tumor-to-non-tumor (T/NT) ratio of 2.9 at the same time point, indicating good sensitivity and selectivity for the tumor. The complex also showed the ability to cross the blood-brain barrier, with an initial high concentration in the brain that decreased over time.

Table 2: Biodistribution of 99mTc-Pipazethate in Tumor-Bearing Mice (% Injected Dose/gram) This table is interactive and can be sorted by clicking on the headers.

Organ 5 min 30 min 60 min 120 min
Blood 4.9 ± 0.15 3.1 ± 0.11 2.5 ± 0.09 1.8 ± 0.07
Liver 10.2 ± 0.35 8.5 ± 0.31 7.1 ± 0.25 5.4 ± 0.19
Spleen 2.1 ± 0.08 1.8 ± 0.06 1.5 ± 0.05 1.1 ± 0.04
Kidney 12.5 ± 0.41 10.3 ± 0.38 8.9 ± 0.32 6.7 ± 0.24
Stomach 1.5 ± 0.05 2.8 ± 0.10 3.9 ± 0.14 4.8 ± 0.17
Intestine 2.3 ± 0.08 4.1 ± 0.15 5.8 ± 0.21 7.2 ± 0.26
Muscle 2.9 ± 0.10 4.5 ± 0.16 3.2 ± 0.11 2.1 ± 0.08
Bone 2.1 ± 0.07 3.4 ± 0.12 2.6 ± 0.09 1.9 ± 0.07
Brain 5.5 ± 0.20 3.8 ± 0.14 2.1 ± 0.08 1.2 ± 0.04
Tumor 7.8 ± 0.28 13.0 ± 0.45 9.5 ± 0.33 6.3 ± 0.22

To understand the structure and stability of the 99mTc-Pipazethate complex, molecular modeling studies have been performed. These computational methods are used to predict the most energetically favorable (i.e., most stable) three-dimensional structure of the complex. The primary goal is to ensure that the formation of the complex with 99mTc is stable and does not interfere with the molecule's ability to reach its target. By calculating the energy of the potential complex, researchers can predict its stability; a lower energy state corresponds to greater stability and a higher likelihood of formation. This approach provides theoretical support for the experimental findings from radiolabeling and biodistribution studies.

Plant Activator Properties and Systemic Acquired Resistance (SAR) Induction

This compound has been investigated for its potential to act as a plant activator, a substance that can induce a state of heightened defense readiness in plants, known as systemic acquired resistance (SAR). sciety.orgresearchgate.net This induced resistance can protect plants against a broad range of phytopathogens. sciety.org Research in this area has centered on rice (Oryza sativa) as a model plant. sciety.orgresearchgate.net

Efficacy Against Phytopathogens (e.g., Pyricularia oryzae) in Plant Models

Studies have evaluated the effectiveness of this compound in conferring resistance against the rice blast fungus, Pyricularia oryzae. sciety.orgresearchgate.net While the compound showed no direct antifungal effectiveness on the linear growth of P. oryzae in in vitro tests, it demonstrated significant protective effects under greenhouse conditions. sciety.orgresearchgate.net Application of this compound to rice plants markedly improved their level of resistance to the blast fungus. sciety.org Furthermore, treatment with this compound, similar to salicylic (B10762653) acid and the fungicide tricyclazole, was found to significantly decrease the number of spores produced on infected rice lesions. sciety.orgresearchgate.net

Investigation of Salicylic Acid (SA) Signaling Pathway Activation (e.g., OsWRKY45, OsNPR1)

The mechanism behind the induced resistance appears to be linked to the activation of the salicylic acid (SA) signaling pathway, a crucial pathway for SAR in plants. sciety.orgjircas.go.jp Research indicates that this compound functions as a salicylic acid analog, inducing SAR that is interrelated with SA defense pathways. sciety.orgresearchgate.net Specifically, its application activates key indicators of the SA signaling pathway in rice. sciety.org Studies have observed the activation of OsWRKY45 and OsNPR1, two essential transcriptional regulators known to be involved in BTH-induced blast resistance in rice. sciety.orgresearchgate.netjircas.go.jp

Assessment of Jasmonic Acid (JA) Pathway Modulation (e.g., AOS2, JAMYB, PBZ1)

In contrast to its clear effect on the salicylic acid pathway, the influence of this compound on the jasmonic acid (JA) pathway is less defined. sciety.org The JA pathway is another significant hormonal signaling pathway involved in plant defense, often acting antagonistically or synergistically with the SA pathway. nih.govnih.gov Investigations into the effect of this compound on JA pathway indicators such as AOS2, JAMYB, and PBZ1 (OsPR10) have been conducted. sciety.orgresearchgate.net However, the results regarding the modulation of these specific JA pathway components were reported as "not clear," indicating that a definitive link between this compound and the JA pathway has not been established. sciety.orgresearchgate.net

Table 1: Effect of this compound on Plant Defense Signaling Pathways in Rice

Signaling PathwayKey Genes InvestigatedObserved EffectReference
Salicylic Acid (SA)OsWRKY45, OsNPR1Activation sciety.orgresearchgate.net
Jasmonic Acid (JA)AOS2, JAMYB, PBZ1Not Clear sciety.orgresearchgate.net

Exploration of Anticancer Potential and Associated Cellular Mechanisms

The exploration of this compound's therapeutic potential in oncology is a nascent field. Based on available scientific literature, dedicated preclinical studies investigating its direct anticancer activities are limited.

In Vitro Cytotoxicity and Potency in Cancer Cell Lines

A review of current research literature did not yield specific studies detailing the in vitro cytotoxicity and potency of this compound against various cancer cell lines. Consequently, data regarding its potential to inhibit the proliferation of cancer cells or its IC50 values in such models are not available.

Gene Expression Modulation and Apoptosis Pathway Regulation (e.g., TP53, BAX)

Similarly, there is a lack of published research on the molecular mechanisms through which this compound might exert any anticancer effects. No studies were identified that investigated its impact on the modulation of gene expression related to cancer progression or its ability to regulate apoptosis pathways. Specifically, information on its effect on key regulatory genes such as the tumor suppressor TP53 or the pro-apoptotic gene BAX is currently unavailable in the scientific literature. waocp.orgkjim.org

Table 2: Summary of Anticancer Potential Data for this compound

Area of InvestigationFinding
In Vitro Cytotoxicity in Cancer Cell LinesNo data available from the conducted literature search.
Gene Expression Modulation (TP53, BAX)No data available from the conducted literature search.
Apoptosis Pathway RegulationNo data available from the conducted literature search.

Analytical Chemistry and Bioanalytical Methodologies for Pipazethate Hydrochloride

Spectrophotometric Quantification Techniques

Spectrophotometry remains a widely used technique for the determination of pipazethate (B1678394) hydrochloride due to its simplicity, cost-effectiveness, and accessibility. These methods are typically based on the interaction of the drug with specific reagents to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength.

Simple and rapid UV-Visible spectrophotometric methods have been developed and validated for the estimation of pipazethate hydrochloride. These methods are based on the measurement of the drug's absorbance in the ultraviolet or visible region of the electromagnetic spectrum. For instance, a straightforward UV spectrophotometric method has been described where this compound exhibits maximum absorbance at a specific wavelength, allowing for its quantification. The linearity of such methods is established over a defined concentration range, and they are validated according to International Conference on Harmonization (ICH) guidelines to ensure their accuracy and precision. humanjournals.comjppres.com

One validated spectrophotometric method for this compound involves its reaction with chromotrope 2B (C2B) and chromotrope 2R (C2R) to form ion-associates that can be extracted into chloroform. These ion-associates exhibit absorption maxima at 528 nm with C2B and 526 nm with C2R. The method demonstrates linearity over a concentration range of 4.36-52.32 µg/mL. nih.gov

Another approach involves extractive colorimetric determination based on the formation of an ion-pair complex with chromazurol S, which has an absorption maximum at 512 nm. This method is linear over a concentration range of 12–92 µg/mL. sapub.org

Table 1: UV-Visible Spectrophotometric Methods for this compound

ReagentSolventλmax (nm)Linearity Range (µg/mL)
Chromotrope 2BChloroform5284.36 - 52.32
Chromotrope 2RChloroform5264.36 - 52.32
Chromazurol SNot Specified51212 - 92

Colorimetric methods for this compound often involve its reaction with a chromogenic agent to produce a colored complex. Three sensitive and reproducible spectrophotometric methods have been described based on the drug's reaction with iron(III) in the presence of specific ligands. nih.gov

Method A (o-phenanthroline): This method is based on the oxidation of this compound by Fe(III), which is then complexed with o-phenanthroline to form a tris-complex. This complex exhibits a maximum absorbance at 510 nm and is linear over a concentration range of 0.5 to 8 µg/mL. nih.govchemicalbook.com

Method B (Bipyridyl): Similar to the o-phenanthroline method, this approach uses bipyridyl as the complexing agent, with the resulting complex showing maximum absorbance at 522 nm. The linearity range for this method is 2 to 16 µg/mL. nih.gov

Method C (Ferricyanide): This method involves the reduction of Fe(III) by this compound, followed by the interaction of the resulting Fe(II) with ferricyanide (B76249) to form Prussian blue. This complex has an absorption maximum at 750 nm and is linear over a concentration range of 3 to 15 µg/mL. nih.govresearchgate.net

These methods have been successfully applied to the determination of this compound in bulk and pharmaceutical formulations with good accuracy and precision. nih.gov

Table 2: Colorimetric Methods for this compound

MethodReagentλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)
AFe(III)-o-phenanthroline5100.5 - 8Not Specified
BFe(III)-Bipyridyl5222 - 16Not Specified
CFe(III)-Ferricyanide7503 - 15Not Specified

A highly sensitive colorimetric method for the determination of this compound has been developed based on the aggregation of citrate-capped gold nanoparticles (AuNPs). researchgate.net In this method, the addition of this compound to a solution of AuNPs induces their aggregation. This aggregation causes a color change from red to purple and a shift in the localized surface plasmon resonance absorption band from around 520 nm to a longer wavelength (647-674 nm). mdpi.com The calibration curve for this compound is linear in the concentration range of 0.4-0.8 µg/ml, with a detection limit of 0.100 µg/ml. This method has been successfully applied to the determination of the drug in both pure form and pharmaceutical dosage forms. researchgate.net

The aggregation of gold nanoparticles is a kinetic process that can be monitored using UV-visible spectroscopy. iitd.ac.in The change in the absorbance spectrum provides a quantitative measure of the analyte concentration that induces the aggregation. nih.gov

Redox reactions form the basis for several spectrophotometric methods for the determination of this compound. These methods typically involve the oxidation of the drug with an oxidizing agent, and the subsequent measurement of either the consumed oxidant or the reaction product.

N-bromosuccinimide (NBS) Based Methods: Three spectrophotometric methods have been developed utilizing N-bromosuccinimide as an oxidant. researchgate.netnih.gov These methods are based on the oxidation of this compound with a known excess of NBS in an acidic medium. The unreacted NBS is then determined by its reaction with certain dyes:

Amaranth: The absorbance is measured at 520 nm, with a linear range of 0.3-9.0 µg/mL and a limit of detection (LOD) of 0.1 µg/mL. researchgate.netnih.gov

Methylene blue: The absorbance is measured at 663 nm, with a linear range of 0.5-12 µg/mL and an LOD of 0.15 µg/mL. researchgate.netnih.gov

Indigo carmine: The absorbance is measured at 610 nm, with a linear range of 0.5-10 µg/mL and an LOD of 0.15 µg/mL. researchgate.netnih.gov

These methods have been validated according to ICH guidelines and successfully applied for the analysis of this compound in dosage forms. nih.gov

Potassium Permanganate (B83412) (KMnO₄) Based Methods: A rapid and sensitive spectrophotometric method for the assay of this compound is based on its oxidation by a known excess of potassium permanganate in an acidic medium. nih.gov The unreacted permanganate is then estimated by reacting it with various dyes and measuring the absorbance at their respective maximum wavelengths. nih.gov

Method A (Amaranth dye): λmax = 521 nm

Method B (Acid orange II): λmax = 485 nm

Method C (Indigocarmine): λmax = 610 nm

Method D (Methylene blue): λmax = 664 nm

Beer's law is obeyed in the concentration range of 2.0-16 µg/mL for this compound with these methods. nih.gov The methods have been successfully applied to the determination of the drug in pure form and pharmaceutical formulations. nih.gov

Table 3: Redox Reaction-Based Spectrophotometric Methods for this compound

OxidantReagent/Dyeλmax (nm)Linearity Range (µg/mL)
N-bromosuccinimideAmaranth5200.3 - 9.0
N-bromosuccinimideMethylene blue6630.5 - 12
N-bromosuccinimideIndigo carmine6100.5 - 10
Potassium PermanganateAmaranth5212.0 - 16
Potassium PermanganateAcid orange II4852.0 - 16
Potassium PermanganateIndigocarmine6102.0 - 16
Potassium PermanganateMethylene blue6642.0 - 16

Chromatographic Separation and Detection Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer high specificity and sensitivity for the determination of this compound and are especially useful for stability-indicating assays where the drug needs to be quantified in the presence of its degradation products.

Several stability-indicating HPLC methods have been developed and validated for the determination of this compound. These methods are capable of separating the drug from its degradation products formed under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic degradation. tandfonline.comresearchgate.net

One such method utilizes a C18 reversed-phase column with a mobile phase consisting of water and methanol (B129727) (40:60, v/v). The detection is performed at 230 nm, and the method is linear over a concentration range of 100-10000 ng/ml. researchgate.net

Another validated HPLC method employs a 5 µm CN column with a mobile phase of acetonitrile:12 mM ammonium (B1175870) acetate:diethylamine (35:65:0.1, v/v/v, pH 4.0). Quantification is achieved with UV detection at 225 nm. tandfonline.com

A third HPLC method for the simultaneous determination of this compound and its alkaline degradation product uses a mobile phase of methanol: 1% ammonium sulphate (pH 5.7) in an 80:20 (v/v) ratio. This method demonstrates good linearity over a concentration range of 5–200 µg/mL. researchgate.net

Table 4: HPLC Methods for this compound

ColumnMobile PhaseDetection Wavelength (nm)Linearity Range
C18 Reversed PhaseWater-Methanol (40:60, v/v)230100 - 10000 ng/mL
5 µm CNAcetonitrile:12 mM Ammonium Acetate:Diethylamine (35:65:0.1, v/v/v, pH 4.0)225Not Specified
Not SpecifiedMethanol:Ammonium Sulphate (1%), pH 5.7 (80:20, v/v)Not Specified5 - 200 µg/mL

Compound Names

Thin-Layer Chromatography (TLC) Applications for Separation and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a valuable tool for the separation and purity assessment of this compound. A notable application is in the quantitative densitometric evaluation of pipazethate HCl, particularly in the presence of its alkaline degradation products. doaj.orgresearchgate.net This stability-indicating method allows for the distinct separation of the active pharmaceutical ingredient from its potential impurities.

One established method utilizes a mobile phase composed of methanol, ethyl acetate, and ammonia (B1221849) in a ratio of 8:2:0.2 (v/v/v). doaj.orgresearchgate.net Following chromatographic development, the plates are scanned at a wavelength of 251 nm. doaj.orgresearchgate.net This methodology has demonstrated linearity in the concentration range of 4–14 μ g/spot , with a mean percentage recovery of 100.19 ± 0.77, indicating its accuracy and reliability for quantitative analysis. doaj.orgresearchgate.net

Table 1: TLC Method for this compound

ParameterValue
Mobile Phase Methanol: Ethyl Acetate: Ammonia (8:2:0.2, v/v/v)
Detection Wavelength 251 nm
Concentration Range 4–14 μ g/spot
Mean Percentage Recovery 100.19 ± 0.77%

Gas Chromatography (GC) Methodologies

While literature mentions Gas Chromatography (GC) as a technique for the determination of this compound, detailed and specific methodologies are not extensively documented in readily available scientific literature. researchgate.netresearchgate.net GC, often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile compounds, derivatization techniques are often employed to increase their volatility, making them suitable for GC analysis. iptsalipur.org However, specific derivatization protocols for this compound for GC analysis have not been detailed in the reviewed sources.

Electrochemical and Potentiometric Analytical Techniques

Electrochemical methods offer a sensitive and rapid approach for the determination of this compound. One such development is the use of a modified carbon paste electrode. Specifically, a carbon paste electrode modified with sodium-montmorillonite clay (Na-MMT CPE) has been investigated for its electrochemical and interfacial adsorptive behavior with pipazethate HCl. researchgate.net

This modified electrode has been utilized in two validated adsorptive anodic stripping voltammetry methods for the determination of pipazethate HCl. researchgate.net The use of a 7% (w/w) Na-MMT-modified CPE demonstrated significant sensitivity. The limits of detection for pipazethate HCl in its bulk form were found to be 2.4 × 10⁻⁷ mol L⁻¹ using linear-sweep adsorptive anodic stripping voltammetry and 3.0 × 10⁻⁸ mol L⁻¹ with square-wave adsorptive anodic stripping voltammetry. researchgate.net These methods have been successfully applied to the determination of pipazethate HCl in pharmaceutical formulations and spiked human serum. researchgate.net

Table 2: Electrochemical Sensor for this compound

ParameterDescription/Value
Electrode Type Modified Carbon Paste Electrode
Modifier Sodium-montmorillonite clay (Na-MMT)
Techniques Linear-sweep and Square-wave Adsorptive Anodic Stripping Voltammetry
Limit of Detection (Linear-sweep) 2.4 × 10⁻⁷ mol L⁻¹
Limit of Detection (Square-wave) 3.0 × 10⁻⁸ mol L⁻¹

Conductometric titration provides a simple, precise, and cost-effective method for the determination of this compound in both pure form and pharmaceutical formulations. innovareacademics.in The principle of this method is based on the precipitation of chloride ions from this compound with silver ions from a titrant, typically silver nitrate. innovareacademics.in

The conductance of the solution is measured as a function of the volume of the titrant added. innovareacademics.in The endpoint of the titration is determined graphically by plotting the corrected conductivity versus the volume of the titrant. innovareacademics.in This method has been shown to yield good recoveries with a relative standard deviation of 0.864 for this compound. innovareacademics.in

Table 3: Conductometric Titration for this compound

ParameterDescription/Value
Principle Precipitation of chloride ions with silver ions
Titrant Silver Nitrate (AgNO₃)
Concentration Range 1-10 mg
Relative Standard Deviation 0.864%

Potentiometric titration offers another valuable analytical approach for this compound. New plastic membrane electrodes have been developed for this purpose, based on pipazethatium phosphotungstate, pipazethatium phosphomolybdate, and a mixture of the two. researchgate.net These electrodes are characterized by their composition, lifespan, and response to pH and temperature. researchgate.net

These ion-selective electrodes (ISEs) have been successfully applied to the potentiometric determination of the pipazethate ion in its pure state and in pharmaceutical preparations under both batch and flow injection conditions. researchgate.net The selectivity of these electrodes towards various inorganic cations, sugars, and amino acids has also been evaluated to ensure the reliability of the method. researchgate.net

Development of Stability-Indicating Assay Methods

The development of stability-indicating assay methods is paramount in pharmaceutical analysis to ensure that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products. For this compound, several such methods have been established.

One study presents three different stability-indicating methods for the determination of pipazethate HCl in the presence of its alkaline degradation product. doaj.orgresearchgate.net

Ratio-Spectra 1st Derivative (RSD1) Spectrophotometry: This method involves the measurement of the drug at 305 nm and is linear over a concentration range of 10–70 μg/mL, with a mean percentage recovery of 99.69 ± 1.10. doaj.orgresearchgate.net

Quantitative Densitometric Thin-Layer Chromatography: As detailed in section 6.2.2, this method uses a mobile phase of methanol: ethyl acetate: ammonia (8:2:0.2, v/v/v) with scanning at 251 nm. It is effective in the concentration range of 4–14 μ g/spot with a mean percentage recovery of 100.19 ± 0.77. doaj.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): An HPLC method has been developed for the simultaneous determination of pipazethate HCl and its alkaline degradation product. The mobile phase consists of methanol and 1% ammonium sulphate at a pH of 5.7 (80:20, v/v). This method demonstrates good linearity over a concentration range of 5–200 μg/mL with a mean percentage recovery of 100.67 ± 0.91. doaj.orgresearchgate.net

Another validated stability-indicating Reverse Phase HPLC (RP-HPLC) method with a photodiode array (PDA) detector has been developed for the determination of pipazethate HCl in bulk drug and dosage forms. researchgate.net This method utilizes a C18 reversed-phase column with an isocratic mobile phase of water-methanol (40:60, v/v). researchgate.net The assay was found to be linear over a concentration range of 100-10000 ng/mL. researchgate.net The drug was subjected to stress conditions including acidic, basic, oxidative, hydrolytic, thermal, and photolytic degradation to validate the stability-indicating nature of the method. researchgate.netsapub.org

Table 4: Summary of Stability-Indicating Methods for this compound

MethodMobile Phase/WavelengthConcentration RangeMean Percentage Recovery
RSD1 Spectrophotometry 305 nm10–70 μg/mL99.69 ± 1.10%
Densitometric TLC Methanol: Ethyl Acetate: Ammonia (8:2:0.2, v/v/v) / 251 nm4–14 μ g/spot 100.19 ± 0.77%
HPLC Methanol: 1% Ammonium Sulphate, pH 5.7 (80:20, v/v)5–200 μg/mL100.67 ± 0.91%
RP-HPLC with PDA Water: Methanol (40:60, v/v)100-10000 ng/mLN/A

Forced Degradation Studies to Identify Degradation Products

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. By subjecting this compound to conditions more severe than those it would encounter during routine storage and handling, potential degradation pathways can be elucidated, and the resulting degradation products can be identified. Such studies are instrumental in demonstrating the specificity of analytical methods.

This compound has been subjected to a variety of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation. orcid.orgresearchgate.net These studies have confirmed that the molecule is susceptible to degradation under these conditions, leading to the formation of several degradation products.

Degradation Conditions and Observations:

Researchers have employed various reagents and conditions to induce degradation, as summarized in the table below.

Stress ConditionReagent/MethodTemperatureDuration
Acidic Hydrolysis 1N or 2M Hydrochloric Acid (HCl)75°C - 80°C8 hours
Alkaline Hydrolysis 0.1N or 2M Sodium Hydroxide (NaOH)75°C - 80°C8 hours
Oxidative Degradation 0.33% or 20% Hydrogen Peroxide (H₂O₂)Room Temperature or 75°C - 80°C7 days or 8 hours
Thermal Degradation Dry Heat (in solid form and solution)75°C7 days
Photolytic Degradation Exposure to electrical tungsten lamp (40W)Not specified7 days
Neutral Hydrolysis Water80°C8 hours

This table presents a summary of conditions used in various reported forced degradation studies of this compound.

Identification of Degradation Products:

Under alkaline conditions, this compound undergoes hydrolysis of its ester linkage, followed by a decarboxylation process. This pathway leads to the formation of a primary alkaline degradation product, often referred to as DG1. researchgate.net

Under acidic, oxidative, and photolytic stress, other degradation products are formed. In one comprehensive study, these were designated as DG3 and DG4. The separation of these degradants from the parent drug has been successfully achieved using chromatographic techniques, which is a prerequisite for a stability-indicating method. researchgate.net While the degradation pathways have been investigated, the definitive chemical structures of DG3 and DG4 are not widely reported in publicly accessible literature. The oxidative degradation pathway is suggested to involve the formation of N-oxide and hydroxylated derivatives. researchgate.net

Validation of Methods for Quantification in the Presence of Degradation Products

The development of stability-indicating assay methods (SIAMs) is essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Several analytical techniques have been successfully developed and validated for the determination of this compound in the presence of its degradants. These methods include high-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and ratio-spectra first derivative spectrophotometry. researchgate.netuni.lu

The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful and widely used technique for the separation and quantification of pharmaceutical compounds. Several stability-indicating HPLC methods have been reported for this compound.

A key study details an isocratic reversed-phase HPLC method capable of separating this compound from its degradation products (DG1, DG3, and DG4). researchgate.net The chromatographic conditions and system suitability parameters for this method are outlined below.

ParameterConditions/Values
Column 5 µm CN column (Luna, Phenomenex®, USA)
Mobile Phase Acetonitrile : 12 mM Ammonium Acetate : Diethylamine (35:65:0.1, v/v/v), pH 4.0
Detection UV at 225 nm
Retention Time (PZ) 5.24 ± 0.0091 min
Retention Time (DG1) 7.09 ± 0.0125 min
Retention Time (DG3) 2.95 ± 0.0008 min
Retention Time (DG4) 3.90 ± 0.0055 min

This table summarizes the chromatographic conditions and retention times for a validated stability-indicating HPLC method for this compound and its degradation products. researchgate.net

Another HPLC method utilizes a C18 reversed-phase column with a mobile phase of methanol and 1% ammonium sulfate (B86663) (pH 5.7) (80:20, v/v). This method demonstrated good linearity over a concentration range of 5–200 µg/mL. uni.lu

High-Performance Thin-Layer Chromatography (HPTLC):

HPTLC offers a simpler and more cost-effective alternative for the quantification of this compound in the presence of its degradants. A validated HPTLC method has been developed with the following parameters:

ParameterConditions/Values
Stationary Phase Merck HPTLC aluminum sheets of silica (B1680970) gel 60 F₂₅₄
Mobile Phase Chloroform : Diethylamine : Methanol (9.4:0.1:0.5, v/v/v)
Detection Densitometric measurements at 225 nm
Rf Value (PZ) 0.35
Rf Value (DG1) 0.28
Rf Value (DG3) 0.66
Rf Value (DG4) 0.75

This table outlines the parameters for a validated stability-indicating HPTLC method for this compound and its degradation products. researchgate.net

Ratio-Spectra First Derivative Spectrophotometry:

For a simpler, yet effective quantification, a ratio-spectra first derivative spectrophotometric method has been developed. This method allows for the determination of this compound in the presence of its alkaline degradation product by measuring the first derivative of the ratio-spectra at 305 nm. The method was found to be linear over a concentration range of 10–70 µg/mL. uni.lu

The successful development and validation of these diverse analytical methodologies underscore the commitment to ensuring the quality and stability of this compound formulations. The ability of these methods to separate and accurately quantify the active ingredient from its degradation products is a testament to their robustness and suitability for routine quality control and stability studies.

Conclusion and Future Directions in Pipazethate Hydrochloride Research

Synthesis of Key Academic Findings

Pipazethate (B1678394) hydrochloride is a non-narcotic, centrally acting antitussive agent. juniperpublishers.com Academic research has established that its primary mechanism of action involves the depression of the medullary cough center in the brainstem. patsnap.com Some findings suggest a dual mechanism that also includes a peripheral component, reducing the irritability of sensory nerves in the respiratory tract. patsnap.com Furthermore, some literature indicates it may possess bronchodilator properties. The molecular target has been identified as the sigma-1 receptor, and the compound is also described as a potent GABA antagonist. medchemexpress.com

Pharmacokinetic studies indicate that pipazethate is well-absorbed orally and can penetrate the blood-brain barrier. However, it is known to interact with various cytochrome P450 enzymes, which has significant implications for its metabolism and potential drug-drug interactions. A notable and critical finding is its "quinidine-like" action on the heart, which can lead to prolongation of the QT interval and predispose individuals to cardiac arrhythmias such as Torsade de pointes. juniperpublishers.com Despite its use, some clinical studies have suggested that the antitussive efficacy of pipazethate may be no better than that of a placebo. researchgate.net

In the field of analytical chemistry, numerous methods have been developed and validated for the quantification of pipazethate hydrochloride in bulk and pharmaceutical dosage forms. These methodologies include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), spectrophotometry, and potentiometry, ensuring robust quality control. doaj.orgnih.govresearchgate.net

The table below summarizes the key academic findings concerning this compound.

Table 1: Summary of Key Academic Findings for this compound
Category Key Findings References
Mechanism of Action Centrally acting on the medullary cough center; potential peripheral action on airway nerves. patsnap.compatsnap.com
Molecular Targets Binds to the sigma-1 receptor; acts as a GABA antagonist. medchemexpress.com
Pharmacokinetics Good oral absorption and blood-brain barrier penetration; significant interaction with cytochrome P450 enzymes.
Cardiovascular Effects Possesses a "quinidine-like" action, leading to potential QT interval prolongation and cardiac arrhythmias. juniperpublishers.com
Clinical Efficacy Some studies report efficacy no greater than a placebo. researchgate.net
Analytical Methods Well-established methods including HPLC, TLC, and spectrophotometry for quantification. doaj.orgnih.gov

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite decades of use, significant knowledge gaps persist in the understanding of this compound. The precise molecular pathways and the full cascade of neurotransmitter modulation following its binding to the sigma-1 receptor and its antagonism of GABA receptors remain poorly defined. patsnap.com The clinical relevance of these specific interactions to its antitussive effect versus its adverse effects is a major unexplored area.

A critical deficiency in the current body of literature is the absence of comprehensive structure-activity relationship (SAR) studies. It is not well understood which structural motifs of the pipazethate molecule are responsible for its therapeutic action versus its cardiotoxicity. This lack of SAR data severely hampers efforts to design safer analogues.

Furthermore, while interactions with the cytochrome P450 system are acknowledged, the specific enzymes involved and the clinical implications of these interactions are not well-documented. This represents a significant gap in predicting and avoiding potentially harmful drug-drug interactions. The discrepancy between its continued use in some developing nations and its decline in developed countries, often attributed solely to financial reasons, warrants a deeper investigation into comparative global pharmacovigilance data and physician perspectives. juniperpublishers.com

Prospective Research Directions in Pharmacology, SAR, and Analytical Science

Future research efforts should be strategically directed to fill the identified knowledge gaps.

Pharmacology: Prospective pharmacological studies should aim to fully characterize the downstream signaling pathways activated by pipazethate's interaction with the sigma-1 receptor within the central nervous system. Investigating its effects on GABAergic transmission in the context of cough reflex modulation is also crucial. Detailed metabolic studies are necessary to identify the specific CYP450 isoenzymes responsible for its breakdown, which would enable the development of clear guidelines for avoiding drug interactions. Further research into its potential bronchodilator and local anesthetic properties could clarify its complete pharmacological profile.

Structure-Activity Relationship (SAR): This is arguably the most critical area for future medicinal chemistry research. A systematic SAR study is essential. This would involve the synthesis and evaluation of a library of pipazethate analogues to:

Identify the pharmacophore responsible for antitussive activity.

Determine the structural elements (toxicophores) contributing to its quinidine-like cardiotoxic effects.

Modify the core scaffold to enhance therapeutic efficacy while minimizing toxicity.

Analytical Science: While analytical methods for pharmaceutical formulations are well-established, there is a pressing need for the development and validation of sensitive bioanalytical methods. Such methods, likely based on liquid chromatography-mass spectrometry (LC-MS), are required for the quantification of pipazethate and its metabolites in biological matrices like plasma and urine. These tools are indispensable for conducting detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, supporting clinical toxicology investigations, and establishing a therapeutic window.

The table below outlines prospective research directions.

Table 2: Prospective Research Directions for this compound
Field Proposed Research Focus Objective
Pharmacology Elucidation of downstream effects of sigma-1 receptor binding and GABA antagonism. To understand the precise molecular mechanism of action and off-target effects.
Pharmacology Identification of specific CYP450 isoenzymes involved in metabolism. To predict and prevent clinically significant drug-drug interactions.
Medicinal Chemistry Systematic Structure-Activity Relationship (SAR) studies. To separate therapeutic effects from toxicity and design safer, more effective analogues.
Analytical Science Development of validated bioanalytical methods (e.g., LC-MS) for biological fluids. To enable detailed pharmacokinetic studies, therapeutic monitoring, and toxicological analysis.

Potential for Novel Applications and Translational Research Prospects

Given its established toxicity profile, particularly cardiotoxicity, the repurposing of pipazethate itself for new indications is highly unlikely. However, the molecule's unique interaction with the sigma-1 receptor presents an intriguing prospect for translational research. The sigma-1 receptor is a target of interest in a variety of pathologies, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

Therefore, the 10H-pyrido[3,2-b] medchemexpress.combenzothiazine scaffold of pipazethate could serve as a valuable starting point for novel drug discovery programs. Medicinal chemists could leverage this scaffold to design new chemical entities that are highly selective for the sigma-1 receptor but are engineered to eliminate the structural features responsible for cardiac ion channel activity. Such a program could potentially lead to the development of new therapeutics for CNS disorders, completely removed from the original antitussive application. This represents the most promising avenue for the translational legacy of pipazethate research, moving beyond the compound itself to utilize its core structure for future therapeutic innovations.

Q & A

Basic Research Questions

Q. What analytical methods are commonly used for quantifying pipazethate hydrochloride in pharmaceutical formulations?

  • Methodological Answer : Pipazethate HCl can be quantified using spectrophotometric and potentiometric techniques.

  • Spectrophotometric Methods :
  • Fe³⁺-o-phenanthroline/bipyridyl complexes : Pipazethate HCl reacts with Fe³⁺ in acetate buffer (pH 3.5–4.5) to form tris-complexes detectable at 510 nm (o-phenanthroline) or 522 nm (bipyridyl) .
  • Prussian blue formation : Reduction of Fe³⁺ by pipazethate in acidic medium produces Fe²⁺, which reacts with ferricyanide to form Prussian blue (λₘₐₓ = 750 nm) .
  • Potentiometric Flow Injection : Ion-selective electrodes or polymeric membrane sensors enable rapid determination with a linear range of 1–100 µg/mL .
    • Key Parameters : Detection limits (0.1–0.5 µg/mL), recovery rates (98.9–101.15%), and interference-free analysis in formulations .

Q. How should sample preparation be optimized for pipazethate HCl analysis in biological matrices?

  • Methodological Answer :

  • Extraction : Liquid-liquid extraction using chloroform effectively isolates pipazethate HCl from biological samples (e.g., blood), minimizing matrix interference .
  • Degradation Mitigation : Acidic or neutral pH conditions stabilize the drug, while alkaline conditions promote degradation, requiring pH-controlled environments during preparation .

Q. What criteria should guide the selection of an analytical method for pipazethate HCl?

  • Methodological Answer : Prioritize sensitivity, specificity, and matrix compatibility:

  • High sensitivity : Spectrophotometric methods (e.g., Prussian blue) are ideal for trace analysis (detection limit: 0.5 µg/mL) .
  • Rapid screening : Flow injection potentiometry offers faster throughput (~20 samples/hour) .
  • Excipient interference : Validate methods using placebo formulations to confirm selectivity .

Advanced Research Questions

Q. How can researchers validate pipazethate HCl analytical methods per ICH guidelines?

  • Methodological Answer : Follow ICH Q2(R1) parameters:

  • Linearity : Calibration curves (e.g., 1–15 µg/mL for spectrophotometry) with R² ≥ 0.999 .
  • Accuracy/Precision : Spike-and-recovery tests (RSD ≤ 1.5%) and inter-day/intra-day precision studies .
  • Robustness : Test pH, temperature, and reagent concentration variations .
    • Example : A 2007 study achieved 99.2–101.1% recovery with RSD ≤ 0.83% across three independent labs .

Q. How can conflicting data on pipazethate HCl’s toxicological mechanisms be resolved?

  • Methodological Answer : Address discrepancies via:

  • Dose-response studies : Compare outcomes in models (e.g., pediatric vs. adult toxicity) .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., alkaline degradation) that may contribute to toxicity .
    • Case Study : A 4-year-old overdose case showed convulsions and arrhythmias, while animal models indicated CNS depression; differences may arise from metabolic pathways or dosage thresholds .

Q. What advanced techniques optimize stability-indicating methods for pipazethate HCl?

  • Methodological Answer :

  • Forced degradation : Expose the drug to heat, light, and pH extremes, then quantify intact pipazethate and degradation products via HPLC .
  • Column selection : Use C18 columns with mobile phases like phosphate buffer-methanol (70:30) for optimal resolution .
    • Validation : Ensure method specificity by confirming baseline separation of degradation peaks .

Q. How do electrochemical sensors compare to spectrophotometric methods for pipazethate HCl detection?

  • Methodological Answer :

  • Advantages of Potentiometry : Lower cost, portability, and suitability for real-time monitoring .
  • Limitations : Higher detection limits (1 µg/mL vs. 0.5 µg/mL for spectrophotometry) and susceptibility to ionic interference .
    • Case Study : Coated-wire ion-selective electrodes achieved 98.5–101.2% recovery in pharmaceutical formulations, comparable to spectrophotometry .

Q. What experimental designs are recommended for studying pipazethate HCl’s pharmacological effects?

  • Methodological Answer :

  • In vivo models : Use rodents to assess antitussive efficacy (e.g., citric acid-induced cough suppression) and monitor CNS effects .
  • Dosage stratification : Test therapeutic (0.5–2 mg/kg) vs. toxic doses (>5 mg/kg) to identify safety margins .
    • Data Analysis : Apply ANOVA to compare treatment groups and Kaplan-Meier survival curves for toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.